molecular formula C7H9N3 B1419514 2-Cyclopropylpyrimidin-4-amine CAS No. 265324-26-3

2-Cyclopropylpyrimidin-4-amine

Cat. No. B1419514
CAS RN: 265324-26-3
M. Wt: 135.17 g/mol
InChI Key: IIUUNXSYGPXQGX-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrimidin-4-amine is a heterocyclic organic compound . It is a versatile chemical compound used in scientific research. Its unique properties make it valuable for investigating novel drug targets and designing therapeutic interventions.


Synthesis Analysis

The synthesis of 2-Cyclopropylpyrimidin-4-amine can be achieved via several methods, including coupling reactions of pyrimidine derivatives with amines or by the reaction of chloroalkylpyrimidines with ammonia .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropylpyrimidin-4-amine is C7H9N3 . The InChI code is 1S/C7H8ClN3/c8-5-3-6 (9)11-7 (10-5)4-1-2-4/h3-4H,1-2H2, (H2,9,10,11) and the InChI key is WBQKIWSXIDSZQE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Cyclopropylpyrimidin-4-amine is a white to off-white solid . The compound has a molecular weight of 169.61 g/mol . It is sparingly soluble in water .

Scientific Research Applications

Antifungal Applications

“2-Cyclopropylpyrimidin-4-amine” has shown promising results in antifungal research. Synthesized derivatives of this compound have been tested against various phytopathogenic fungi, demonstrating fungicidal activities that, in some cases, surpass those of control fungicides . This suggests potential for developing new antifungal agents that could be more effective than current options.

Antiviral Research

The compound’s structure has been explored for its antiviral properties. While specific studies on “2-Cyclopropylpyrimidin-4-amine” are not detailed in the search results, related pyrimidine derivatives have been noted for their antiviral activities, indicating that this compound may also hold potential in this area.

Cancer Treatment Studies

Research into pyrimidine derivatives has included investigations into their anticancer activities. Given the biological significance of pyrimidine structures in various drugs, “2-Cyclopropylpyrimidin-4-amine” could be a candidate for developing new oncology treatments.

Agricultural Chemical Development

Pyrimidine derivatives have been utilized in agriculture as fungicides. The efficacy of “2-Cyclopropylpyrimidin-4-amine” in controlling phytopathogenic fungi suggests it could contribute to the development of new agricultural chemicals, potentially offering an alternative to existing fungicides .

Drug Development

The compound’s potential antifungal and anticancer properties make it a candidate for drug development. Its molecular structure could be modified to enhance its efficacy and reduce side effects, leading to the creation of new pharmaceuticals.

Safety and Hazards

The safety information for 2-Cyclopropylpyrimidin-4-amine includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUUNXSYGPXQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663887
Record name 2-Cyclopropylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylpyrimidin-4-amine

CAS RN

265324-26-3
Record name 2-Cyclopropylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Cyclopropylcarbamidine hydrochloride (1.0 g, 8.3 mmol) was dissolved in ethanol (25 mL) and triethylamine (1.26 g, 12.5 mmol), followed by the addition of 2-chloroacrylonitrile (870 mg, 10 mmol). The resulting orange-yellow solution was refluxed for 1 h. The mixture was cooled to room temperature and filtered. The filtrate was concentrated in vacuo and the residue was purified by reverse-phase Combiflash to afford 196a (300 mg, 27%) as a light brown solid. MS-ESI: [M+H]+ 136
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
870 mg
Type
reactant
Reaction Step Two
Name
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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